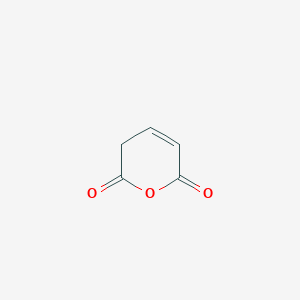

2H-Pyran-2,6(3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-pyran-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIUWAVTBADRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341605 | |

| Record name | 2H-Pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-95-4 | |

| Record name | 2H-Pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2H-Pyran-2,6(3H)-dione and its derivatives

An In-depth Technical Guide to the Synthesis of 2H-Pyran-2,6(3H)-dione and its Derivatives

Introduction

This compound, systematically known as glutaric anhydride (B1165640), is a cyclic anhydride derived from glutaric acid.[1] It serves as a cornerstone in organic synthesis, valued for its reactivity and structural adaptability.[2] As a potent electrophile, its five-membered ring containing two carbonyl groups readily reacts with a wide range of nucleophiles, making it an invaluable building block for constructing complex molecular architectures.[1][2] This versatility is particularly significant in the pharmaceutical and materials science industries. In drug design and development, the glutaric anhydride scaffold is instrumental in synthesizing derivatives such as glutarimides and esters, motifs present in many pharmacologically active compounds.[1][2] Furthermore, its application extends to the production of advanced polymers, resins, agrochemicals, and dyes. The pyran-2-one ring system is a prevalent structural motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4][5] This guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, detailing experimental protocols and summarizing critical data for researchers in chemistry and drug development.

Core Synthesis of this compound (Glutaric Anhydride)

The most direct and classical method for synthesizing this compound is the intramolecular dehydration of glutaric acid. This transformation can be achieved through several methods, with varying conditions and efficiencies.

Thermal and Catalytic Dehydration of Glutaric Acid

Heating glutaric acid at high temperatures results in the elimination of a water molecule to form the cyclic anhydride.[6] While simple, this method often requires significant energy. The efficiency can be improved by employing catalysts like sulfuric acid or p-toluenesulfonic acid, which lower the activation energy for the cyclodehydration.[6] A common laboratory-scale preparation involves heating glutaric acid with a dehydrating agent such as acetic anhydride.

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis from Glutaric Acid

A detailed procedure for synthesizing a substituted glutaric anhydride (β-methylglutaric anhydride) provides a representative experimental workflow.

-

Reaction: β-Methylglutaric Acid to β-Methylglutaric Anhydride[7]

-

Procedure:

-

In a flask, place 73 g (0.5 mole) of β-methylglutaric acid and 76.5 g (0.75 mole) of acetic anhydride.

-

Heat the mixture on a steam cone for 2 hours.

-

Distill the combined filtrate and washings at reduced pressure to remove all acetic acid and acetic anhydride.

-

Connect an oil pump and continue the distillation.

-

Collect the β-Methylglutaric anhydride product at 118–122°C under a pressure of 3.5 mm Hg.

-

-

Yield: 46–58 g (60–76%).[7]

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Glutaric Acid | Gentle Heating | N/A | Glutaric Anhydride | Not specified | [8] |

| α-Phenyl-α-carbethoxyglutaronitrile | 1. H2SO4, H2O; 2. Acetic Anhydride | 1. Reflux 20-24 hrs; 2. Reflux 1 hr | α-Phenylglutaric Anhydride | 82-86% | [9] |

| β-Methylglutaric Acid | Acetic Anhydride | Steam cone, 2 hrs | β-Methylglutaric Anhydride | 60-76% | [7] |

Synthesis of this compound Derivatives

The high reactivity of the anhydride functionality allows for straightforward synthesis of a diverse array of derivatives through nucleophilic acyl substitution.[2][10] In this mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond results in the cleavage of the C-O bond and opening of the ring, with the carboxylate acting as a leaving group.[10][11]

Caption: Mechanism of nucleophilic acyl substitution on glutaric anhydride.

Esterification: Reaction with Alcohols

Glutaric anhydride reacts with alcohols in the presence of a solvent like pyridine (B92270) to produce esters, specifically glutaric acid monoesters.[8] A carboxylic acid is generated as a byproduct.

-

General Reaction: Glutaric Anhydride + Alcohol → Glutaric Acid Monoester + Carboxylic Acid[8]

Amidation: Reaction with Amines

The reaction with primary or secondary amines yields amides.[8] If two equivalents of the amine are used, one acts as the nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct.[11] This reaction is fundamental for creating the glutarimide (B196013) structure, a key component in various pharmaceuticals.[2]

-

General Reaction: Glutaric Anhydride + 2 R₂NH → N,N-Dialkyl-5-oxopentanamide + R₂NH₂⁺-OOC-(CH₂)₃-COOH

Advanced Synthetic Applications: Cycloaddition Reactions

Derivatives of the 2H-pyran-2-one skeleton are effective partners in Diels-Alder reactions.[12] These [4+2] cycloaddition reactions, often performed under thermal or microwave-assisted conditions, allow for the construction of complex polycyclic structures, which are valuable in natural product synthesis and medicinal chemistry.[12][13] For instance, 3-acylamino-2H-pyran-2-ones act as dienes and react with various dienophiles like maleic anhydride or acetylene (B1199291) derivatives to form a plethora of products including anilines and bicyclic compounds.[12]

Applications in Drug Development and Biological Activity

The 2H-pyran-2-one core and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[4]

-

Antimicrobial Activity: Certain derivatives have shown significant activity against Gram-positive bacteria.[14] For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one displayed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[14] The α,β-unsaturated ketone (enone) system within the pyran ring is considered essential for this activity.[14]

-

Anticancer Properties: The anticancer effects of pyran derivatives are often linked to their ability to induce apoptosis, inhibit cell cycle progression, and cause DNA damage in cancer cells.[4]

-

Other Applications: Fused pyran derivatives, such as pyrano[2,3-d]pyrimidines, exhibit diverse pharmacological properties including antihypertensive, cardiotonic, and antitumor activities.[15]

| Derivative Class | Biological Activity | Example Compound | Specific Activity | Reference |

| 2H-pyran-3(6H)-ones | Antibacterial (Gram-positive) | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | MIC = 1.56 µg/mL vs S. aureus | [14] |

| Fused Pyrans | Antitumor, Antihypertensive | Pyrano[2,3-d]pyrimidines | General activity reported | [15] |

| 2H-Pyran-2,5-diols | Anticancer, Antimicrobial | General class of compounds | Induce apoptosis, inhibit cell cycle | [4] |

Caption: Conceptual workflow for the screening of novel pyran derivatives in drug discovery.

Conclusion

This compound is a highly versatile and reactive scaffold that provides efficient synthetic routes to a vast number of derivatives. The straightforward synthesis of the core compound via dehydration of glutaric acid, coupled with its facile ring-opening reactions with various nucleophiles, makes it an attractive starting point for chemical synthesis. The resulting derivatives, particularly those containing pyran and glutarimide motifs, continue to be a rich source of biologically active compounds, with significant potential in the development of new therapeutics for a range of diseases. The synthetic methodologies and applications outlined in this guide underscore the enduring importance of this chemical entity in modern organic and medicinal chemistry.

References

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 5926-95-4 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2H-Pyran-2,6(3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and analytical characteristics of this compound. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Introduction

This compound is a cyclic anhydride with the molecular formula C₅H₄O₃ and a molecular weight of 112.08 g/mol .[1][2] Its structure, featuring two carbonyl groups within a six-membered heterocyclic ring, makes it a subject of interest in synthetic organic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its reaction products.

Spectroscopic Data

While specific, experimentally-derived high-resolution spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on data from closely related derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.7 | Singlet | 1H | Vinylic proton of the pyran ring |

| 6.8 - 7.3 | Multiplet | 2H | Protons on the double bond |

| ~3.5 | Singlet | 1H | Methylene proton adjacent to carbonyl |

Note: The chemical shifts are estimations for the parent compound based on data for its derivatives. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~185.0 | Carbonyl (C=O) | C2 Carbonyl |

| ~173.0 | Carbonyl (C=O) | C6 Carbonyl |

| 96.2 - 107.4 | Vinylic (C=C) | Olefinic carbons of the pyran ring |

| ~63.3 | Methylene (CH₂) | C3 Methylene carbon |

Note: These are characteristic chemical shift ranges for the pyran-dione core, derived from studies on its derivatives. The exact values for the unsubstituted compound may differ.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups of the anhydride functionality.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1750-1850 | Strong | C=O | Asymmetric stretch of anhydride |

| ~1700-1780 | Strong | C=O | Symmetric stretch of anhydride |

| ~1600-1680 | Medium | C=C | Alkene stretch |

| ~1000-1300 | Strong | C-O | C-O-C stretch of anhydride |

Note: The exact positions of the carbonyl bands can be influenced by ring strain and conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 112 | Molecular Ion (M⁺) |

| 84 | Loss of CO |

| 68 | Loss of CO₂ |

| 56 | Loss of 2xCO |

Note: The fragmentation pattern is a prediction based on the expected stability of the resulting fragments.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds to ensure quantitative integration if required.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Employ a relaxation delay (d1) of 2-5 seconds.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[3]

-

Perform baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

2H-Pyran-2,6(3H)-dione as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640), is a highly versatile and reactive heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features, including a lactone functionality and a conjugated system, make it an exceptional building block for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for seminal reactions, along with a summary of quantitative data and visual representations of reaction pathways, are presented to facilitate its practical application in the laboratory.

Introduction

The pyran-2-one scaffold is a privileged motif found in numerous natural products and biologically active compounds. Among the various derivatives of this heterocyclic system, this compound stands out due to its pronounced electrophilicity and its ability to participate in a diverse range of chemical transformations. The presence of two carbonyl groups within the six-membered ring activates the molecule for nucleophilic attack and endows it with the characteristics of a potent dienophile in cycloaddition reactions.[1] This guide aims to serve as a detailed resource for chemists, providing the necessary information to harness the synthetic potential of this remarkable building block.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the dehydration of glutaconic acid or its derivatives. A detailed experimental protocol for a related transformation is provided below.

Experimental Protocol: Synthesis of this compound from Glutaric Acid

A classic approach to a related saturated system involves the intramolecular dehydration of glutaric acid, which can be adapted for the synthesis of the unsaturated analogue from glutaconic acid.[1]

Materials:

-

Glutaric Acid

-

Acetic Anhydride

-

Acetyl Chloride

Procedure:

-

A mixture of glutaric acid (1 mole) and acetic anhydride (1.5 moles) is placed in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of acetyl chloride (0.1 mole) is carefully added to the mixture.

-

The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield dihydro-2H-pyran-2,6(3H)-dione.

Note: For the synthesis of the target molecule, this compound, glutaconic acid would be used as the starting material.

Key Reactions of this compound

The reactivity of this compound is dominated by its electrophilic nature, making it susceptible to a variety of transformations.

Diels-Alder Reactions

This compound and its derivatives are excellent dienophiles in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

Diagram: General Diels-Alder Reaction

Caption: Diels-Alder cycloaddition of this compound.

Experimental Protocol: Diels-Alder Reaction with N-methylmaleimide

Materials:

-

This compound

-

N-methylmaleimide

-

Toluene (dry)

Procedure:

-

In a flame-dried round-bottom flask, this compound (1 equivalent) and N-methylmaleimide (1.1 equivalents) are dissolved in dry toluene.

-

The reaction mixture is heated to reflux for 12-24 hours, and the reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the bicyclic adduct.

| Diene | Dienophile | Product | Yield (%) | Reference |

| Substituted 2H-pyran-2-one | N-phenylmaleimide | Bicyclic adduct | 73 | [2] |

Nucleophilic Addition and Ring-Opening Reactions

The electron-deficient nature of the pyran-dione ring makes it susceptible to attack by various nucleophiles, often leading to ring-opening and the formation of highly functionalized acyclic compounds or new heterocyclic systems.

Diagram: Nucleophilic Ring-Opening

Caption: Ring-opening of this compound by a nucleophile.

Experimental Protocol: Reaction with Aniline

Materials:

-

This compound

-

Aniline

Procedure:

-

This compound (1 equivalent) is dissolved in ethanol in a round-bottom flask.

-

Aniline (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding ring-opened product.

| Pyran-2-one Derivative | Nucleophile | Reaction Conditions | Product | Reference |

| Dehydroacetic acid derivative | o-phenylenediamine | Microwave irradiation | Benzimidazole derivative | [3] |

Applications in Organic Synthesis

The versatility of this compound has been demonstrated in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds.

Synthesis of Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.

Diagram: Synthesis of Pyrano[2,3-d]pyrimidines

Caption: Synthesis of pyrano[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine Diones

A general procedure for the synthesis of pyrano[2,3-d]pyrimidine diones involves a three-component reaction of an aldehyde, malononitrile (B47326), and barbituric acid (a related dione).[2][4]

Materials:

-

Aromatic Aldehyde

-

Malononitrile

-

Barbituric Acid

-

Catalyst (e.g., SBA-Pr-SO3H)

-

Solvent (or solvent-free)

Procedure:

-

A mixture of the aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and the catalyst (e.g., 0.02 g of SBA-Pr-SO3H) is prepared.[4]

-

The reaction mixture is heated (e.g., 140 °C for 15 minutes) under solvent-free conditions or in a suitable solvent.[4]

-

The reaction is monitored by TLC.

-

After completion, the solid product is typically recrystallized from a suitable solvent like DMF/ethanol to afford the pure pyrano[2,3-d]pyrimidine dione (B5365651).[4]

| Aldehyde | Malononitrile | Barbituric Acid | Catalyst | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 1 mmol | 1 mmol | SBA-Pr-SO3H | High | [4] |

| Various aromatic aldehydes | 1 mmol | 1 mmol | Dibutylamine | Good to Excellent | [5] |

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR (cm⁻¹) | Reference |

| Dihydro-2H-pyran-2,6(3H)-dione | - | - | - | [6] |

| (6R)-6-[(4S, 5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-2H-pyran-2-one | See spectrum | 170.51, 169.88, 138.19, 137.30, 128.73, 128.57, 128.37, 126.97, 126.85, 110.00, 109.86, 96.15, 84.98, 83.91, 80.39 | - | [4][7] |

| Pyrano[2,3-d]pyrimidine derivatives | Varied signals for pyran and pyrimidine (B1678525) protons | Varied signals including carbonyl carbons | 3449 (NH2), 3203, 3148 (NH), 2070 (CN), 1751, 1694 (C=O) | [8] |

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its unique reactivity allows for the efficient construction of diverse and complex molecular scaffolds. The Diels-Alder reactions, nucleophilic additions, and subsequent transformations into fused heterocyclic systems underscore its importance in the synthesis of compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this powerful synthetic tool.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. This compound [webbook.nist.gov]

- 7. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant Properties of 2H-Pyran-2,6(3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 2H-Pyran-2,6(3H)-dione derivatives and related pyranone structures. The document summarizes quantitative antioxidant activity data, details common experimental protocols for antioxidant evaluation, and illustrates key experimental workflows and proposed mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents.

Core Concepts in Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The pyranone scaffold, a key structural motif in many natural and synthetic compounds, has garnered significant interest for its potential antioxidant activities. The electron-rich oxygen heteroatom and the potential for extended conjugation in pyranone derivatives contribute to their ability to scavenge free radicals.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound derivatives and related compounds is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) or efficient concentration (EC50) values from these assays provide a quantitative measure of antioxidant potency. The following table summarizes the antioxidant activity of several pyran derivatives from recent studies.

| Compound/Derivative | Assay | IC50/EC50 (mM) | Reference Compound | IC50/EC50 of Reference (mM) | Source |

| 4H-pyran derivative 4g | DPPH | 0.329 | BHT | 0.245 | [1] |

| 4H-pyran derivative 4j | DPPH | 0.1941 | BHT | 0.245 | [1] |

| Dihydroxymethyl pyranone | DPPH | High activity (qualitative) | α-tocopherol | - | [2] |

| 4H-pyran derivative 4d | DPPH | - | BHT | - | [3] |

| 4H-pyran derivative 4k | DPPH | - | BHT | - | [3] |

Note: A lower IC50/EC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant potential of newly synthesized compounds. The following sections describe the standard protocols for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is measured spectrophotometrically at approximately 517 nm.[1][4]

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared and stored in the dark.[1]

-

Preparation of Sample Solutions: The test compounds and a positive control (e.g., ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations in the same solvent.

-

Assay: In a 96-well microplate, 100 µL of the DPPH solution is added to each well.[1] Subsequently, 100 µL of the sample solutions at different concentrations are added. A blank well contains only the solvent.[1]

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1]

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.[1]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing total antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at around 734 nm.

Procedure:

-

Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Preparation of Sample Solutions: The test compounds and a positive control are prepared in a series of concentrations.

-

Assay: In a 96-well microplate, 190 µL of the ABTS•+ working solution is added to each well, followed by 10 µL of the sample solutions.[1]

-

Incubation: The plate is incubated in the dark at room temperature for about 6 minutes.[1]

-

Measurement: The absorbance is measured at 734 nm.[5]

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex experimental procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical antioxidant screening workflow and the proposed mechanism of action for pyranone derivatives.

References

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 2H-Pyran-2,6(3H)-dione Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 2H-pyran-2,6(3H)-dione analogs and related 2H-pyran-2-one derivatives. This class of compounds, found in a variety of natural sources, has garnered significant interest in the scientific community for its diverse pharmacological potential, including anticancer, antifungal, and anti-inflammatory properties.

Natural Sources of this compound Analogs

This compound analogs and their parent compounds, 2H-pyran-2-ones, are predominantly secondary metabolites produced by fungi, particularly endophytic and marine-derived species.

Fungal Sources:

Fungi are a prolific source of bioactive 2H-pyran-2-one derivatives. Species from the genera Trichoderma, Pestalotiopsis, and Aspergillus are notable producers.

-

Trichoderma species: Various species, including Trichoderma harzianum, Trichoderma viride, and Trichoderma atroviride, are known to produce 6-pentyl-α-pyrone (6-PP), a well-studied 2H-pyran-2-one with significant antifungal and anti-inflammatory activities.[1][2] Another bioactive compound, methyl-3-(2-pyran-6-yl)propanoate, has been isolated from the marine fungus Trichoderma atroviride.[3]

-

Pestalotiopsis species: The endophytic fungus Pestalotiopsis fici is a source of ficipyrones A and B, which are α-pyrone derivatives.[4] This fungus is also known to produce a variety of other unique metabolites.

-

Aspergillus species: A marine-derived fungus, Aspergillus flavus, has been found to produce 5-hydroxy-2-pyrone derivatives.

Other Natural Sources:

While fungi are the primary source, some plant species have also been reported to contain pyranone derivatives. However, the focus of current research remains heavily on microbial sources due to their metabolic diversity.

Isolation of this compound Analogs: Experimental Protocols

The isolation of this compound analogs from their natural sources typically involves a multi-step process of extraction and chromatographic purification. Below is a generalized experimental protocol that can be adapted for the isolation of these compounds from fungal cultures.

General Experimental Workflow

The overall process for isolating this compound analogs from fungal cultures can be visualized as a sequential workflow. This involves cultivation of the fungus, extraction of the bioactive metabolites, and subsequent purification to obtain the pure compounds.

Caption: A generalized workflow for the isolation of this compound analogs from fungal cultures.

Detailed Methodologies

2.2.1. Fungal Cultivation and Fermentation:

-

Inoculation: A pure culture of the desired fungal strain (e.g., Trichoderma harzianum or Pestalotiopsis fici) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB), or a solid medium like rice.

-

Incubation: The culture is incubated under optimal conditions of temperature (typically 25-28°C) and agitation (for liquid cultures) for a period ranging from several days to a few weeks to allow for the production of secondary metabolites.

2.2.2. Extraction of Crude Metabolites:

-

Separation: For liquid cultures, the mycelia are separated from the culture broth by filtration.

-

Solvent Extraction: The culture filtrate and the mycelia are separately extracted with an organic solvent, most commonly ethyl acetate. This process is typically repeated multiple times to ensure maximum recovery of the compounds.

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.3. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol (B129727) and water), to yield the pure this compound analog.

2.2.4. Structure Elucidation:

The structure of the isolated pure compound is then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography.

Biological Activities and Signaling Pathways

This compound analogs and related pyranones exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Quantitative Bioactivity Data

The following table summarizes the reported biological activities of some naturally occurring 2H-pyran-2-one analogs.

| Compound Name | Natural Source | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |

| 6-Pentyl-α-pyrone (6-PP) | Trichoderma spp. | Antifungal, Anti-inflammatory | - | [1],[2] |

| Ficipyrone A | Pestalotiopsis fici | Antifungal (against Gibberella zeae) | 15.9 µM | [4] |

| Methyl-3-(2-pyran-6-yl)propanoate | Trichoderma atroviride | Cytotoxic (against B16 murine melanoma cells) | 4.4 ± 0.5 μM | [3] |

| Viridepyronone | Trichoderma viride | Antifungal (against Sclerotium rolfsii) | MIC > 90% inhibition at 196 µg/mL |

Signaling Pathways

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of these compounds. 6-pentyl-α-pyrone (6-PP), in particular, has been shown to modulate key signaling pathways involved in inflammation and apoptosis.

3.2.1. Induction of Apoptosis:

Some this compound analogs have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some this compound analogs.

3.2.2. Modulation of Inflammatory Pathways:

6-Pentyl-α-pyrone has been reported to suppress inflammatory responses by inhibiting key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Dihydro-2H-pyran-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data for dihydro-2H-pyran-2,6(3H)-dione, a compound also widely known as glutaric anhydride. The information compiled herein is essential for understanding the energetic properties and stability of this molecule, which is a crucial consideration in drug development, chemical synthesis, and materials science. This document presents quantitative thermochemical data in a structured format, details the experimental methodologies used for their determination, and provides visualizations of relevant chemical pathways and experimental workflows.

Thermochemical Data Summary

The following tables summarize the key experimental thermochemical values for dihydro-2H-pyran-2,6(3H)-dione at the standard temperature of 298.15 K (25 °C) and a pressure of 0.1 MPa.

| Thermochemical Property | Symbol | Value | Phase | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH° | -532.4 ± 1.8 kJ·mol⁻¹ | Gas | [1] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 86.1 ± 1.6 kJ·mol⁻¹ | Solid | |

| Standard Molar Enthalpy of Fusion | ΔfusH° | 13.55 kJ·mol⁻¹ | Solid | [2] |

| Standard Molar Heat Capacity | C_p | 119.9 J·mol⁻¹·K⁻¹ (at 300 K) | Solid | [2] |

Note: The standard molar enthalpy of formation in the solid phase can be derived from the gas phase enthalpy of formation and the enthalpy of sublimation.

Experimental Protocols

The determination of the thermochemical data presented above relies on a combination of precise calorimetric and analytical techniques. The following sections detail the principles and generalized procedures for the key experimental methods employed.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds. The standard molar enthalpy of combustion (ΔcH°) is measured, and from this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's law.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity crystalline dihydro-2H-pyran-2,6(3H)-dione is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen. A small, known amount of water is typically added to the bomb to ensure that the final products are in their standard states.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and exothermic, causing a rise in the temperature of the bomb and the surrounding water. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is used, along with the previously determined energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid), to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of dihydro-2H-pyran-2,6(3H)-dione is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to thermal transitions. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity (C_p) can also be determined from the DSC curve by measuring the heat flow required to change the sample's temperature by a given amount.

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a technique for determining the vapor pressure of a solid as a function of temperature. From these data, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.

Methodology:

-

Sample Preparation: A sample of dihydro-2H-pyran-2,6(3H)-dione is placed in a Knudsen cell, which is a small container with a very small orifice.

-

Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a series of controlled temperatures.

-

Data Acquisition: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured as a function of temperature, typically using a microbalance.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Visualizations: Chemical Pathways and Experimental Workflows

To further elucidate the context of dihydro-2H-pyran-2,6(3H)-dione's thermochemistry, the following diagrams, generated using the DOT language, illustrate its synthesis and the workflow for experimental data determination.

Caption: Synthesis of Dihydro-2H-pyran-2,6(3H)-dione from Glutaric Acid.

Caption: Experimental Workflow for Thermochemical Data Determination.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2H-Pyran-2,6(3H)-dione, also known as glutaric anhydride (B1165640), and structurally related cyclic anhydrides, including succinic anhydride, maleic anhydride, and phthalic anhydride. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes the underlying mechanisms of toxicity to support informed risk assessment and guide future research in drug development and chemical safety.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for this compound and related cyclic anhydrides. These values provide a comparative basis for assessing the acute toxicity of these compounds.

Table 1: Acute Oral Toxicity Data

| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |

| This compound (Glutaric Anhydride) | 108-55-4 | Rat (male) | 1410 | [1][2] |

| Rat (female) | 540 | [1][3] | ||

| Succinic Anhydride | 108-30-5 | Rat | 1510 | [4][5] |

| Maleic Anhydride | 108-31-6 | Rat | 481 | [6] |

| Phthalic Anhydride | 85-44-9 | Rat | Moderate acute toxicity (value not specified) | [7] |

Table 2: Acute Dermal Toxicity Data

| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |

| This compound (Glutaric Anhydride) | 108-55-4 | Rabbit (male) | 6250 | [1][2] |

| Rabbit (female) | 5660 | [1][2] | ||

| Maleic Anhydride | 108-31-6 | Rabbit | 2620 | [6] |

Toxicological Endpoints and Observations

Beyond acute lethality, these cyclic anhydrides elicit a range of toxicological effects, primarily irritation and sensitization.

-

This compound (Glutaric Anhydride): This compound is a moderate acute oral toxicant, with death attributed in part to gastrointestinal irritancy.[1][2] It causes skin irritation, including erythema, edema, necrosis, and ulceration upon prolonged contact.[1][2] Eye contact can lead to persistent conjunctivitis, mild iritis, and corneal injury.[1] A maximization study in guinea pigs indicated no potential for skin sensitization.[1] The primary acute hazards are associated with ingestion, eye contact, and sustained skin contact.[1][2]

-

Succinic Anhydride: It is considered harmful if swallowed and can cause severe skin and serious eye irritation.[4][5] There is evidence that it may cause sensitization by skin contact and irritation to the respiratory system.[4]

-

Maleic Anhydride: This compound is very hazardous if ingested and is a skin and eye irritant.[6] Inhalation can irritate the respiratory tract, and severe over-exposure may lead to lung damage.[6] Chronic exposure can cause bronchitis and asthma-like attacks.[8]

-

Phthalic Anhydride: Acute exposure causes irritation to the eyes, respiratory tract, and skin.[7][9] The irritant is thought to be phthalic acid, which is formed upon contact with water.[7] Chronic effects in workers include conjunctivitis, rhinitis, bronchitis, and irritation of the skin and mucous membranes.[7] It is also a skin and respiratory sensitizer.[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The methodologies for the key toxicity tests are detailed below.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to assess the acute toxic effects of a substance administered orally.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dose for the next step. The goal is to identify a dose range that causes mortality or evident toxicity.

-

Test Animals: Typically, rats are used. For this guideline, testing is often initiated using a single sex (usually females).[11]

-

Procedure:

-

Data Interpretation: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline details the procedure for assessing the toxicity of a substance applied to the skin.

-

Principle: The test substance is applied to the skin of several groups of experimental animals at various dose levels.

-

Test Animals: Rodents such as rats, rabbits, or guinea pigs are commonly used.[6]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface area.[13]

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[13]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

-

A gross necropsy is performed on all animals.

-

-

Data Interpretation: The dermal LD50 is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal.

-

Test Animals: The albino rabbit is the preferred species.[8]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 ml of a liquid or 0.5 g of a solid or paste is applied to the test site and covered with a gauze patch for a 4-hour exposure period.[8]

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

-

-

Data Interpretation: The severity of the skin reactions is scored and recorded. The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed lesions.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[7]

-

Procedure:

-

Data Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.

Skin Sensitization (OECD Test Guideline 406: Guinea Pig Maximization Test)

This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction.

-

Test Animals: Guinea pigs are used for this test.[15]

-

Procedure:

-

Induction Phase: The animals are exposed to the test substance by both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application.[16]

-

Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive skin site.[15]

-

The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours.

-

-

Data Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and related cyclic anhydrides is driven by their chemical reactivity, leading to interactions with cellular macromolecules and the subsequent activation of various signaling pathways.

Formation of Protein Adducts

A primary mechanism of toxicity for cyclic anhydrides is their ability to react with nucleophilic groups in proteins, particularly the amino groups of lysine (B10760008) residues. This reaction leads to the formation of protein adducts, which can alter protein structure and function, potentially leading to an immune response and sensitization. Maleic anhydride, for instance, is known to react rapidly and specifically with amino groups of proteins.

References

- 1. IL-6, VEGF, KC and RANTES are a major cause of a high irritant dermatitis to phthalic anhydride in C57BL/6 inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of Capparis ecuadorica extract in phthalic-anhydride-induced atopic dermatitis of IL-4/Luc/CNS-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Induction of Oxidative Stress by Chronic and Acute Glutaric Acid Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phthalic anhydride: Illustrating a conundrum in chemical allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. Effect of succinylation on images of negatively stained arrays of mitochondrial outer membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BioKB - Relationship - phthalic anhydride - activates - biosynthetic process [biokb.lcsb.uni.lu]

- 16. advinus.com [advinus.com]

Methodological & Application

Application Note: Cell-Based Assays to Evaluate the Cytotoxicity of 2H-Pyran-2,6(3H)-dione Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-Pyran-2,6(3H)-dione scaffold is a structural motif found in various bioactive compounds, making its derivatives subjects of interest in medicinal chemistry and drug discovery.[1][2] Evaluating the cytotoxic potential of these compounds is a critical first step in assessing their therapeutic promise and potential toxicity.[1] This document provides an overview and detailed protocols for a panel of standard cell-based assays recommended for quantifying the cytotoxic effects of this compound derivatives on mammalian cells.

The assays described herein measure distinct cellular health indicators: metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Employing a multi-assay approach provides a comprehensive understanding of the compound's mechanism of action.

Recommended Assays: A Workflow Overview

A typical workflow for assessing cytotoxicity involves a primary screen to determine overall effects on cell viability, followed by secondary assays to elucidate the mechanism of cell death.

Caption: General workflow for evaluating compound cytotoxicity.

Data Presentation

Quantitative data should be summarized to facilitate comparison between different compounds and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: Example - Cytotoxicity of this compound Derivatives (IC50 Values)

| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Derivative 4d | HCT-116 (Colon Carcinoma) | Not Specified | Not Specified | 75.10 | [3] |

| Derivative 4g | SW-480 (Colon Adenocarcinoma) | Not Specified | Not Specified | 34.6 | [1] |

| Derivative 4j | MCF-7 (Breast Carcinoma) | Not Specified | Not Specified | 26.6 | [1] |

| Derivative 5 | MCF-7 (Breast Carcinoma) | Not Specified | Not Specified | 1.4 ± 0.6 | [1] |

| Compound 3d | Breast Cancer Cell Line | Not Specified | Not Specified | 0.018 | [4] |

Note: The IC50 values are reported as mean ± standard deviation where available.[1]

Table 2: Example - Membrane Integrity Assessment (LDH Release Assay)

| Compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 2.5 ± 0.8 |

| 1 | 5.1 ± 1.2 |

| 10 | 25.6 ± 3.5 |

| 50 | 68.9 ± 5.1 |

| 100 | 95.2 ± 2.7 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6][7]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

-

96-well flat-bottom sterile microplates.

-

Selected mammalian cell line.

-

Complete culture medium.

-

This compound compounds dissolved in DMSO.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium and add 100 µL of medium containing the compounds. Include vehicle-only controls (cells treated with medium and DMSO) and no-cell controls (medium only for background subtraction).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][7]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to reduce background.[8]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9][10]

Materials:

-

Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).

-

96-well flat-bottom sterile microplates.

-

Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for:

-

Incubation: Incubate the plate for the desired exposure period.

-

Lysis of Control Wells: Approximately 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[12]

-

Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.[13] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[12][14]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the supernatant plate.[12]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][14]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[12]

-

Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be subtracted to account for instrument background.[12]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] * 100.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[15][16] The assay uses a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a measurable signal.[16][17]

Materials:

-

Commercially available Caspase-3/7 Assay Kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay, Caspase-Glo® 3/7 Assay).[15][16]

-

Opaque-walled 96-well plates suitable for fluorescence or luminescence.

-

Apoptosis-inducing agent (e.g., Staurosporine) for a positive control.

Procedure (Homogeneous "Add-Mix-Measure" Format):

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1 and 2). Include positive control wells (cells treated with a known apoptosis inducer) and negative control wells (untreated cells).[17]

-

Incubation: Incubate for a period sufficient to induce apoptosis (typically shorter than viability assays, e.g., 6-24 hours).

-

Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer and a pro-fluorescent substrate.[15]

-

Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent directly to each well.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The reagent causes cell lysis and substrate cleavage simultaneously.[16]

-

Signal Reading: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader.[17]

-

Data Analysis: After subtracting background values, express the data as fold-change in caspase activity relative to the vehicle-treated control.

Potential Signaling Pathways in Cytotoxicity

Drug-induced cytotoxicity often involves the activation of specific cell death signaling pathways. The BCL-2 family of proteins and caspases are central regulators of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism for chemotherapeutic agents.[18][19]

Caption: Intrinsic and extrinsic pathways converging on apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. revues.imist.ma [revues.imist.ma]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. cellbiologics.com [cellbiologics.com]

- 13. benchchem.com [benchchem.com]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 17. moleculardevices.com [moleculardevices.com]

- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 19. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Pyranone and Anhydride Scaffolds

A Note on the Use of 2H-Pyran-2,6(3H)-dione:

A comprehensive search of the scientific literature and chemical databases did not yield any specific examples or established protocols for the use of this compound as a direct precursor in the synthesis of fluorescent probes.

Therefore, these application notes will focus on the synthesis of fluorescent probes from structurally related and synthetically relevant starting materials: 2H-pyran-2-one derivatives and cyclic anhydrides . These examples will provide researchers, scientists, and drug development professionals with detailed methodologies and insights into the synthesis of valuable fluorescent tools.

Part 1: Synthesis of Fluorescent 2H-Pyran-2-one Derivatives

Introduction:

2H-pyran-2-one (or α-pyrone) derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent molecules.[1] Their synthesis is versatile, allowing for the introduction of various substituents to tune the photophysical properties, such as emission wavelength and quantum yield. These dyes have found applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[2] This section details the synthesis of a donor-acceptor substituted 2H-pyran-2-one, a common strategy to achieve strong fluorescence.[3]

Principle of Synthesis:

The synthesis of fluorescent 2H-pyran-2-one derivatives can be achieved through a convenient one-pot reaction involving the condensation of an active methylene (B1212753) compound, a ketene (B1206846) dithioacetal, and an aryl ketone in the presence of a base. This approach allows for the construction of a highly conjugated system, which is essential for fluorescence.

Experimental Protocol: Synthesis of 6-(4-Dimethylaminophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile

This protocol is adapted from a method for synthesizing fluorescent 2-pyrone derivatives.[3]

Materials:

-

4-Dimethylaminoacetophenone

-

Methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate (Ketene dithioacetal)

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-dimethylaminoacetophenone (1.0 mmol) and methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate (1.0 mmol) in DMSO (10 mL), add powdered sodium hydroxide (1.2 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 6-(4-dimethylaminophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

The photophysical properties of the synthesized 2H-pyran-2-one derivative are crucial for its application as a fluorescent probe.

| Property | Value |

| Excitation Maximum (λex) | ~450-500 nm (in CH₂Cl₂) |

| Emission Maximum (λem) | ~607 nm (in CH₂Cl₂)[3] |

| Fluorescence Color | Orange-Red[3] |

| Molar Absorptivity (ε) | To be determined experimentally |

| Fluorescence Quantum Yield (ΦF) | To be determined experimentally |

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for a fluorescent 2H-pyran-2-one derivative.

Part 2: Synthesis of Fluorescent Probes from Cyclic Anhydrides

Introduction:

Cyclic anhydrides are valuable precursors for the synthesis of several classes of fluorophores, most notably fluorescein (B123965) and rhodamine dyes. The reaction of an anhydride (B1165640) with a phenol (B47542) derivative in a Friedel-Crafts acylation followed by condensation is a classic and effective method for creating the xanthene core structure responsible for the fluorescence of these dyes.[4] This section describes the synthesis of a dichlorinated fluorescein derivative using 3,6-Dichlorotrimellitic Anhydride. The resulting chlorinated dyes often exhibit enhanced photostability and higher quantum yields.[4]

Principle of Synthesis:

The synthesis involves a Friedel-Crafts acylation/condensation reaction between 3,6-Dichlorotrimellitic Anhydride and a resorcinol (B1680541) derivative. A Lewis acid catalyst, such as zinc chloride or methanesulfonic acid, is used at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis of a Dichlorinated Fluorescein Derivative

This protocol is a general method adapted from the synthesis of fluorescein and its derivatives from anhydrides.[4]

Materials:

-

3,6-Dichlorotrimellitic Anhydride

-

Resorcinol (or a substituted resorcinol)

-

Zinc chloride (ZnCl₂) or Methanesulfonic acid

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Ethanol

Procedure:

-

In a round-bottom flask, thoroughly mix 3,6-Dichlorotrimellitic Anhydride (1.0 mmol) and resorcinol (2.1 mmol).

-

Add a catalytic amount of zinc chloride (or a few drops of methanesulfonic acid).

-

Heat the mixture in an oil bath to 180-200 °C for 2-4 hours. The mixture will become a viscous melt and solidify upon cooling.

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the crude solid in a dilute sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the dichlorinated fluorescein derivative.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography.

-

Confirm the structure of the final product using standard analytical techniques.

Quantitative Data:

The introduction of chlorine atoms onto the fluorescein scaffold can significantly alter its photophysical properties.

| Property | Expected Range |

| Excitation Maximum (λex) | ~500-530 nm |

| Emission Maximum (λem) | ~520-550 nm |

| Molar Absorptivity (ε) | > 70,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | High (often > 0.8) |

| Photostability | Enhanced compared to non-chlorinated fluorescein |

Diagram of Synthetic Workflow:

Caption: General workflow for synthesizing dichlorinated fluorescein.

Signaling Pathway Application Example: Enzyme-Activatable Probe

The synthesized dichlorinated fluorescein derivative can be further modified to create a "turn-on" fluorescent probe for enzyme activity. For instance, esterification of the phenolic hydroxyl groups renders the molecule non-fluorescent. In the presence of an esterase enzyme, the ester groups are cleaved, restoring the fluorescent fluorescein structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Pyran-2,6(3H)-dione